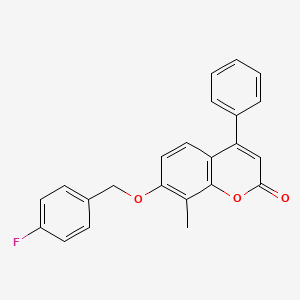
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, also known as FBA, is a synthetic compound that belongs to the class of flavones. This compound has been studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Mechanism of Action
The exact mechanism of action of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one is not fully understood. However, it has been proposed that 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one in lab experiments is its ability to modulate multiple signaling pathways involved in inflammation, oxidative stress, and cancer development. This makes 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one a potentially useful tool for studying the complex interactions between these pathways. However, one limitation of using 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Future Directions
There are several potential future directions for research on 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods for 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, which could increase its availability for research and potential clinical applications. Another area of interest is the investigation of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one's potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 4-fluorobenzyl alcohol with 2-hydroxyacetophenone in the presence of a base catalyst. The resulting product is then subjected to a Friedel-Crafts reaction with phenylacetyl chloride to yield the intermediate compound. This intermediate is further reacted with methyl magnesium bromide to form the final product, 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one. The overall yield of this process is approximately 35%.
properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQBDBAIUNYGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)
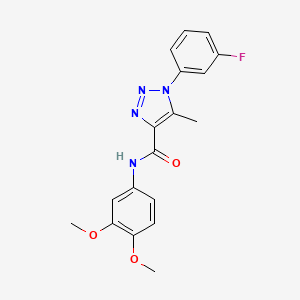
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2431476.png)

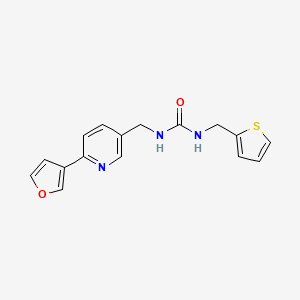
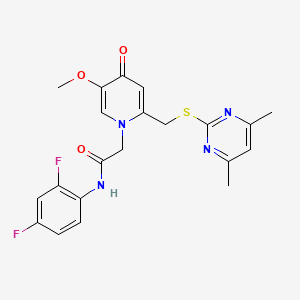
![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)
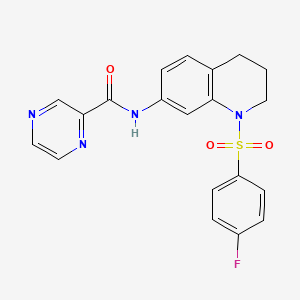
![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)
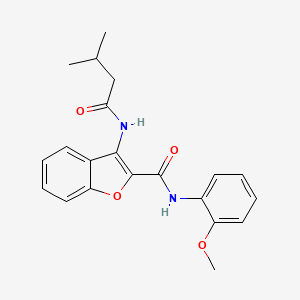
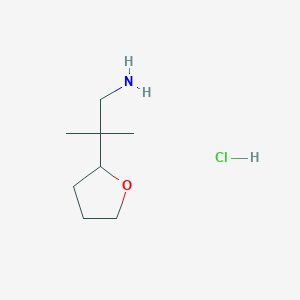
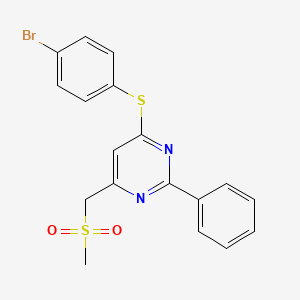
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)